A Technical Guide to the Spectroscopic Characterization of 7-bromo-oxazolo[4,5-b]pyridine
A Technical Guide to the Spectroscopic Characterization of 7-bromo-oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 7-bromo-oxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds and foundational spectroscopic principles to provide a robust interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
7-bromo-oxazolo[4,5-b]pyridine belongs to the family of oxazolopyridines, which are recognized for their diverse biological activities and potential applications as fluorophores.[1][2] The introduction of a bromine atom at the 7-position significantly influences the electronic properties and reactivity of the heterocyclic core, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior. This guide serves as a valuable resource for researchers working with this compound or similar structures, offering insights into data interpretation and experimental design.
Molecular Structure and Spectroscopic Correlations
The structure of 7-bromo-oxazolo[4,5-b]pyridine, with the IUPAC numbering convention, is presented below. The subsequent sections will detail how each spectroscopic technique probes different aspects of this structure.
Caption: Molecular structure of 7-bromo-oxazolo[4,5-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 7-bromo-oxazolo[4,5-b]pyridine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-bromo-oxazolo[4,5-b]pyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine and oxazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the bromine atom.
Table 1: Predicted ¹H NMR Spectral Data of 7-bromo-oxazolo[4,5-b]pyridine
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H2 | ~8.5 - 8.7 | s | - |
| H5 | ~8.2 - 8.4 | d | ~8.0 |
| H6 | ~7.4 - 7.6 | d | ~8.0 |
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H2: This proton on the oxazole ring is expected to appear as a singlet at a downfield chemical shift due to the adjacent electron-withdrawing nitrogen and oxygen atoms.
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H5 and H6: These protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen atom and the bromine atom will influence their precise chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required for data acquisition.[3]
Table 2: Predicted ¹³C NMR Spectral Data of 7-bromo-oxazolo[4,5-b]pyridine
| Carbon | Predicted Chemical Shift (δ) ppm |
| C2 | ~150 - 155 |
| C3a | ~160 - 165 |
| C5 | ~145 - 150 |
| C6 | ~120 - 125 |
| C7 | ~110 - 115 |
| C7a | ~140 - 145 |
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the oxazole ring (C2, C3a, and C7a) and the pyridine ring (C5, C6, and C7) will have distinct chemical shifts reflecting their electronic environment.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds is as follows:[3]
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Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3]
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.[3]
-
¹H NMR: A standard single-pulse experiment with 16 to 64 scans and a relaxation delay of 1-2 seconds is generally sufficient.[3]
-
¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.[3]
-
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-bromo-oxazolo[4,5-b]pyridine is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the heterocyclic ring system.
Table 3: Predicted IR Absorption Bands for 7-bromo-oxazolo[4,5-b]pyridine
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~1600 - 1450 | C=N and C=C stretching in the aromatic rings |
| ~1250 - 1000 | C-O stretching of the oxazole ring |
| ~800 - 600 | C-Br stretching |
The presence of these characteristic bands provides strong evidence for the oxazolopyridine core structure. IR spectra of pyridine derivatives often show a series of bands in the 1600-1400 cm⁻¹ region corresponding to the ring stretching vibrations.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-bromo-oxazolo[4,5-b]pyridine, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
The molecular formula of 7-bromo-oxazolo[4,5-b]pyridine is C₆H₃BrN₂O. The expected monoisotopic mass is approximately 197.94 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key diagnostic feature for bromo-containing compounds.
Table 4: Predicted Mass Spectrometry Data for 7-bromo-oxazolo[4,5-b]pyridine
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | ~197.9429 | ~199.9409 |
| [M+H]⁺ | ~198.9507 | ~200.9487 |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.[5]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[5]
-
Infusion: Infuse the sample solution into the mass spectrometer.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 7-bromo-oxazolo[4,5-b]pyridine. By combining theoretical predictions with comparative data from related structures, researchers can confidently identify and characterize this important heterocyclic compound. The experimental protocols provided serve as a practical starting point for obtaining high-quality spectroscopic data, which is fundamental for advancing research in drug discovery and materials science.
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